Cas no 1487356-93-3 (5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole)
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethylpyrazole
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole, AldrichCPR
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- Inchi: 1S/C10H17BN2O2/c1-4-13-9(5-6-12-13)11-14-7-10(2,3)8-15-11/h5-6H,4,7-8H2,1-3H3
- InChI Key: RGFKXPFCLUAKSG-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=NN2CC)OCC(C)(C)C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- Topological Polar Surface Area: 36.3
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D478490-50mg |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole |
1487356-93-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D478490-100mg |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole |
1487356-93-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D478490-500mg |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole |
1487356-93-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
| abcr | AB294601-250 mg |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole; 95% |
1487356-93-3 | 250MG |
€168.60 | 2022-03-03 | ||
| abcr | AB294601-1 g |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole; 95% |
1487356-93-3 | 1g |
€287.30 | 2022-03-03 | ||
| abcr | AB294601-5 g |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole; 95% |
1487356-93-3 | 5g |
€853.10 | 2022-03-03 | ||
| Chemenu | CM505832-1g |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole |
1487356-93-3 | 97% | 1g |
$181 | 2022-06-12 | |
| eNovation Chemicals LLC | Y1247546-1g |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole |
1487356-93-3 | 95% | 1g |
$400 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247546-5g |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole |
1487356-93-3 | 95% | 5g |
$1560 | 2024-06-06 | |
| Ambeed | A536058-10g |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole |
1487356-93-3 | 97% | 10g |
$1943.0 | 2024-08-03 |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole Suppliers
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
Recent Advances in the Application of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole (CAS: 1487356-93-3) in Chemical Biology and Drug Discovery
The compound 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole (CAS: 1487356-93-3) has recently emerged as a promising scaffold in chemical biology and drug discovery. This boronic acid derivative, characterized by its unique dioxaborinane and pyrazole moieties, has attracted significant attention due to its versatile applications in medicinal chemistry, particularly in the development of protease inhibitors and targeted therapeutics. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, leveraging its ability to form stable covalent bonds with nucleophilic residues in enzyme active sites.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of this compound as a reversible inhibitor of serine proteases, a class of enzymes implicated in numerous pathological conditions, including cancer and inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mode of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole within the active site of trypsin-like proteases, revealing a unique interaction pattern that enhances both selectivity and potency. These findings underscore the compound's potential as a template for designing next-generation protease inhibitors with improved pharmacokinetic properties.
Another significant advancement was reported in the field of boron neutron capture therapy (BNCT), where the compound's boron-rich structure was exploited for targeted cancer treatment. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) showcased the compound's ability to selectively accumulate in tumor tissues, facilitating localized neutron irradiation and minimizing off-target effects. The study attributed this selectivity to the compound's enhanced permeability and retention (EPR) effect, combined with its favorable biodistribution profile.
Beyond its therapeutic applications, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole has also found utility in chemical biology as a versatile probe for studying enzyme mechanisms. A recent Nature Chemical Biology publication (2024) detailed its use as a activity-based probe (ABP) for profiling deubiquitinating enzymes (DUBs), enabling the identification of novel DUB substrates and regulatory mechanisms. The study highlighted the compound's compatibility with click chemistry, allowing for efficient conjugation to reporter tags and facilitating high-throughput screening applications.
From a synthetic chemistry perspective, recent innovations have focused on optimizing the production of this compound to meet the growing demand for high-quality batches in drug discovery programs. A 2024 Organic Process Research & Development article described a novel continuous-flow synthesis approach that significantly improves yield (85% vs. traditional batch methods' 60%) while reducing reaction time from 12 hours to just 2 hours. This advancement addresses previous scalability challenges and ensures reliable access to this valuable building block for medicinal chemistry campaigns.
Looking forward, the unique properties of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole position it as a multifunctional tool in chemical biology and drug discovery. Its dual functionality as both a therapeutic agent and a research probe, combined with recent synthetic accessibility improvements, suggests expanding applications in targeted drug delivery, enzyme inhibition, and molecular imaging. Ongoing clinical trials incorporating derivatives of this scaffold are expected to further validate its therapeutic potential in the coming years.
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